molecular formula C13H15NO2 B2458177 1-(1,2,3,4-Tetrahydroquinolin-4-yl)cyclopropane-1-carboxylic acid CAS No. 2089257-72-5

1-(1,2,3,4-Tetrahydroquinolin-4-yl)cyclopropane-1-carboxylic acid

Cat. No.: B2458177
CAS No.: 2089257-72-5
M. Wt: 217.268
InChI Key: ZNIUWWYATCCYSL-UHFFFAOYSA-N
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Description

1-(1,2,3,4-Tetrahydroquinolin-4-yl)cyclopropane-1-carboxylic acid is a compound that features a cyclopropane ring attached to a tetrahydroquinoline moiety

Preparation Methods

The synthesis of 1-(1,2,3,4-Tetrahydroquinolin-4-yl)cyclopropane-1-carboxylic acid can be achieved through several routes. One common method involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or zinc chloride (ZnCl2) . Another approach includes the use of multicomponent reactions, which improve atom economy and yield . Industrial production methods often employ these synthetic routes due to their efficiency and scalability.

Mechanism of Action

The mechanism by which 1-(1,2,3,4-Tetrahydroquinolin-4-yl)cyclopropane-1-carboxylic acid exerts its effects involves interactions with various molecular targets. For instance, it can inhibit enzymes involved in neurodegenerative pathways by binding to their active sites . The compound’s structure allows it to interact with multiple receptors, leading to diverse biological effects .

Properties

IUPAC Name

1-(1,2,3,4-tetrahydroquinolin-4-yl)cyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c15-12(16)13(6-7-13)10-5-8-14-11-4-2-1-3-9(10)11/h1-4,10,14H,5-8H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNIUWWYATCCYSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=CC=CC=C2C1C3(CC3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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